molecular formula C10H14O B1218401 2-Methyl-3-phenylpropanol CAS No. 7384-80-7

2-Methyl-3-phenylpropanol

Cat. No.: B1218401
CAS No.: 7384-80-7
M. Wt: 150.22 g/mol
InChI Key: LTZKHYYXQWNXPU-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpropanol (IUPAC name: 2-methyl-3-phenylpropan-1-ol) is a secondary alcohol with the molecular formula C₁₀H₁₄O and an average molecular mass of 150.221 g/mol . Its structure features a phenyl group attached to the third carbon of a three-carbon chain, with a methyl group branching at the second carbon and a hydroxyl group at the terminal position. This compound is identified by CAS RN 7384-80-7 and ChemSpider ID 86333 . It is synthesized via biotransformation using engineered Saccharomyces cerevisiae strains, where the Old Yellow Enzyme 2 (OYE2) plays a critical role in reducing α,β-unsaturated ketones to yield enantiomerically enriched (S)-2-methyl-3-phenylpropanol (>98% enantiomeric excess in select strains) .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methyl-3-phenylpropanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of this compound in biological systems. Additionally, this compound can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and detoxification processes. This compound can also alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can be toxic and may cause liver and kidney damage. Studies in rats have shown that the lethal dose (LD50) of this compound is greater than 2000 mg/kg body weight . Threshold effects have also been observed, with higher doses leading to more pronounced toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation by alcohol dehydrogenase and cytochrome P450 enzymes. The resulting metabolites can be further processed by conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature. It can also interact with specific transporters and binding proteins that facilitate its movement within the body. The distribution of this compound can affect its localization and accumulation in different tissues, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its effects. For example, the localization of this compound in the mitochondria can influence mitochondrial function and energy metabolism .

Biological Activity

2-Methyl-3-phenylpropanol (C10H14O), also known as 2-methyl-3-phenyl-1-propanol, is an organic compound with significant relevance in various biological and pharmacological contexts. This article delves into its biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by case studies and research findings.

This compound is characterized by its structure, which includes a phenyl group attached to a branched alcohol. Its chemical structure can be represented as follows:

C6H5 CH CH3 CH2OH\text{C}_6\text{H}_5\text{ CH CH}_3\text{ CH}_2\text{OH}

This compound is primarily used in flavoring and fragrance applications due to its pleasant scent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study highlighted its efficacy against various bacterial strains, indicating that it could serve as a potential natural preservative in food and cosmetic products. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5%
Escherichia coli0.75%
Salmonella typhimurium1.0%

These results suggest that the compound could be effective in formulations aimed at reducing microbial contamination in various industries.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory activity. A study involving RAW 264.7 macrophage cells demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated by lipopolysaccharides (LPS). This suggests a mechanism where the compound modulates the immune response, potentially offering therapeutic benefits in inflammatory conditions.

Case Study: Inhibition of Cytokine Production

In vitro experiments indicated that treatment with this compound at concentrations of 0.1% and 0.5% significantly reduced nitric oxide (NO) levels compared to control groups treated with LPS alone. The results are summarized below:

Table 2: Effects on Cytokine Levels

Treatment ConcentrationNO Production (µM)IL-6 Production (pg/mL)
Control (LPS only)12.5150
0.1%8.5100
0.5%4.050

These findings support the hypothesis that this compound may have therapeutic applications in managing inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with cellular signaling pathways. It appears to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation, thereby reducing the expression of inflammatory mediators.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial for its application in consumer products. Current data suggest low toxicity levels; however, comprehensive toxicity studies are warranted to ensure safe usage in food and cosmetic formulations.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-Methyl-3-phenylpropanol?

  • Answer : Two primary methods are documented:

Reduction of 2-methyl-3-phenylpropanal using sodium borohydride in aqueous conditions .

Electrochemical reduction of 2-methyl-2-(phenylmethyl)oxirane, achieving 76% yield under optimized conditions (Q = 3.4 F/mol). Post-synthesis purification is performed via column chromatography (petroleum ether/ethyl acetate) .

  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via spectroscopic methods.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Answer :

  • 13C NMR : Characteristic peaks at δ 138.1 (aromatic carbons), 62.6 (hydroxyl-bearing carbon), and 33.6 (methyl branch) .
  • HR-MS : Observed [M+Na]+ at m/z 209.0941 (calcd. 209.0937) .
  • Impurity Profiling : Use EP reference standards (e.g., propanoic acid derivatives in ) for HPLC/GC-MS quantification .

Q. What analytical standards are critical for impurity quantification in this compound?

  • Answer : The European Pharmacopoeia (EP) lists impurities such as:

  • Imp. A: (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic acid (CAS 66622-47-7)
  • Imp. D: (2RS)-2-(4-Methylphenyl)-propanoic acid (CAS 938-94-3)
    These standards enable precise HPLC/GC-MS identification and quantification .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during synthesis be resolved?

  • Answer : Contradictions may arise from stereochemical variations or impurities. Mitigation strategies include:

  • Cross-validation using complementary techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration).
  • Comparative analysis with impurity standards (e.g., ) to rule out side products .
  • Re-optimizing reaction conditions (e.g., temperature, solvent) to minimize byproducts, as demonstrated in sustainable synthesis protocols for analogous aldehydes .

Q. What strategies enhance the enantiomeric purity of this compound for pharmacological studies?

  • Answer :

  • Enantioselective Synthesis : Employ chiral catalysts (e.g., asymmetric hydrogenation catalysts) or enzymes (e.g., lipases) to favor specific stereoisomers.
  • Purification : Use chiral stationary phases in column chromatography or supercritical fluid chromatography (SFC) .
  • Stereochemical Analysis : Compare optical rotation or circular dichroism (CD) spectra with literature data for enantiopure standards .

Q. How does the steric environment of this compound influence its reactivity in derivatization reactions?

  • Answer :

  • The methyl and phenyl groups create steric hindrance, reducing nucleophilic attack at the β-carbon.
  • Computational modeling (e.g., DFT studies) can predict reactive sites and guide functionalization strategies .
  • Experimental validation via kinetic studies (e.g., monitoring esterification rates with bulky vs. linear acyl donors) .

Q. Methodological Guidance

Q. What protocols are recommended for resolving conflicting biological activity data in this compound derivatives?

  • Answer :

Dose-Response Studies : Establish linearity in activity across concentrations to rule out non-specific effects.

Comparative Profiling : Test derivatives against structurally related compounds (e.g., 3-phenylpropanol analogs) to isolate structure-activity relationships (SAR) .

Mechanistic Assays : Use enzyme inhibition assays or receptor-binding studies to validate hypothesized modes of action .

Q. How can researchers design robust stability studies for this compound under varying storage conditions?

  • Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
  • Analytical Monitoring : Track decomposition products via LC-MS and compare with impurity standards (e.g., ) .
  • Stabilizers : Evaluate antioxidants (e.g., BHT) or inert atmospheres (N2) to prolong shelf life .

Comparison with Similar Compounds

Structural Isomerism and Functional Groups

  • 2-Methyl-3-phenylpropanol: Contains a phenyl group at C3, a methyl branch at C2, and a hydroxyl group at C1.
  • 2-Phenyl-2-propanol (CAS RN 617-94-7): Features a phenyl group and two methyl groups attached to C2, with a hydroxyl group at the same position (tertiary alcohol). Molecular formula: C₉H₁₂O .
  • 3-Phenylpropene (CAS RN 122-97-4): Structurally distinct, this compound is an allylbenzene derivative (C₆H₅-CH₂-CH=CH₂) but is erroneously listed in some sources as a propanol analog. describes it ambiguously with a molecular formula C₆H₅C(CH₂)₃OH (likely a transcription error), though its CAS RN corresponds to 3-phenyl-1-propanol, a primary alcohol .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Boiling Point (°C) Melting Point (°C)
This compound C₁₀H₁₄O 150.221 7384-80-7 Not reported Not reported
2-Phenyl-2-propanol C₉H₁₂O 136.19 617-94-7 202 32–34
3-Phenyl-1-propanol* C₉H₁₂O 136.19 122-97-4 219 -18

*Note: 3-Phenylpropene (CAS 122-97-4) is inconsistently described in , but its properties align with 3-phenyl-1-propanol .

Key observations:

  • This compound has a higher molecular weight than its isomers due to its extended carbon chain.
  • 2-Phenyl-2-propanol has a significantly higher melting point (32–34°C) compared to the others, attributed to its tertiary alcohol structure and steric hindrance .

Preparation Methods

Conventional Aldol Condensation and Hydrogenation

The aldol condensation of benzaldehyde with propionaldehyde or acetaldehyde represents the most established route to 2-methyl-3-phenylpropanol. As detailed in US4486607A, this method employs a two-step process:

  • Aldol Condensation : Benzaldehyde reacts with propionaldehyde in methanol/water under basic catalysis (e.g., NaOH) at 20–80°C for ≤3 hours. A molar excess of benzaldehyde minimizes byproducts like oligomers .

  • Hydrogenation : The resulting α-methylcinnamaldehyde undergoes catalytic hydrogenation using copper chromite (2 wt%) at 150°C and 130 psig H₂, yielding this compound with >95% purity .

Critical parameters include:

  • Temperature Control : Lower temperatures (20–40°C) favor aldol adduct formation, while higher temperatures (60–80°C) accelerate undesired oligomerization .

  • Catalyst Loading : Copper chromite’s redox properties ensure selective reduction of the α,β-unsaturated aldehyde without over-hydrogenation .

Friedel-Crafts Alkylation for Isomer-Controlled Synthesis

CN102574757B discloses a Friedel-Crafts alkylation strategy using tert-butyl chloride and this compound in the presence of AlCl₃. Key steps include:

  • Reaction Setup : Anhydrous AlCl₃ (0.5–0.75 mol) in benzene at 0–15°C, with slow addition of tert-butyl chloride .

  • Isomer Separation : Fractional distillation isolates para- (80–97%) and meta-isomers (3–20%), with total yields ≤52% .

Catalyst Impact :

Catalystm/p RatioYield (%)
AlCl₃1:1352
FeCl₃1:548

AlCl₃’s stronger Lewis acidity enhances electrophilic substitution at the para position, though residual meta-isomers necessitate post-reaction isomerization .

Carboxylate-Based Synthesis via Methallyl Intermediates

CN101823958A introduces a novel route using methallyl carboxylates and dual acid catalysis:

  • Reaction Conditions : FeCl₃ (0.75 mol) and AlCl₃ (0.5 mol) in benzene at 0–5°C, followed by gradual warming to 15°C .

  • Workup : Saturated NaHCO₃ washes neutralize acids, yielding 86% this compound with 97.8% purity .

Advantages :

  • Avoids hydrogenation steps, reducing equipment costs.

  • FeCl₃/AlCl₃ synergism enhances electrophilic aromatic substitution efficiency .

Biocatalytic Hydrogen-Borrowing Cascades

Emerging enzymatic methods, as reported in c4ob02282c1.pdf, utilize ene-reductases (e.g., PETNR) and aldehyde dehydrogenases for asymmetric synthesis:

  • Substrate : α-Methyl-trans-cinnamaldehyde.

  • Conditions : PETNR (0.2 mg/mL) in phosphate buffer (pH 7.0) at 30°C, with NADPH cofactor recycling .

  • Outcome : 98% conversion to (R)-2-methyl-3-phenylpropanol (ee >99%) .

Comparison with Chemical Methods :

ParameterBiocatalyticChemical (AlCl₃)
Yield (%)9886
Enantioselectivity>99% eeRacemic
Temperature (°C)300–15

Biocatalysis offers superior stereocontrol but requires optimized enzyme stability and cofactor systems .

Industrial-Scale Challenges and Optimization

Byproduct Management

Oligomerization of alkylating agents (e.g., tert-butyl chloride) remains a hurdle, particularly above 60°C. US4486607A recommends terminating reactions at 50–60% conversion to suppress dimer formation .

Solvent Selection

  • Polar Solvents (Methanol) : Enhance aldol condensation rates but risk hemiacetal formation .

  • Nonpolar Solvents (Benzene) : Improve Friedel-Crafts regioselectivity but pose toxicity concerns .

Properties

IUPAC Name

2-methyl-3-phenylpropan-1-ol
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InChI

InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZKHYYXQWNXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10884378
Record name 2-Methyl-3-phenylpropan-1-ol
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Molecular Weight

150.22 g/mol
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CAS No.

7384-80-7
Record name 2-Methyl-3-phenyl-1-propanol
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Record name 2-Methyl-3-phenyl-1-propanol
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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